molecular formula C21H25NO2S2 B2897912 (3r,5r,7r)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide CAS No. 1797246-63-9

(3r,5r,7r)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide

Cat. No. B2897912
M. Wt: 387.56
InChI Key: KYVVZRVUGSXUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,7r)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H25NO2S2 and its molecular weight is 387.56. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Anticancer Drug Design

    Adamantane derivatives, such as those incorporating nitroxyl-labeled analogues, have been studied for their potential as anticancer drugs. The modification of adamantane moieties can result in compounds with significantly higher therapeutic indexes compared to their progenitors. These studies highlight the importance of adamantane derivatives in drug design, particularly in enhancing drug efficacy and specificity (Sosnovsky, Rao, & Li, 1986).

  • Polymer Science

    Adamantane-based polyamides have been synthesized and characterized, demonstrating their potential in creating materials with high tensile strength, glass transition temperatures, and thermal stability. This work emphasizes the versatility of adamantane derivatives in developing advanced materials with desirable mechanical and thermal properties (Chern, Shiue, & Kao, 1998).

  • Serotonin Receptor Antagonists

    Research into 1-adamantanecarboxamides has explored their efficacy as selective serotonin receptor antagonists, showcasing the therapeutic potential of adamantane derivatives in treating conditions influenced by serotonin receptors, such as depression and anxiety (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000).

Potential Therapeutic Applications

  • Antibacterial and Antifungal Agents

    Adamantane derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, showing potent efficacy against a range of Gram-positive and Gram-negative bacteria as well as the pathogenic fungus Candida albicans. These findings suggest the potential of adamantane-based compounds in developing new antibacterial and antifungal therapies (Al-Abdullah et al., 2014).

  • Broad-Spectrum Antibacterial Candidates

    Novel adamantane-1-carbohydrazide derivatives have demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentration values, indicating their promise as candidates for antibacterial drug development (Al-Wahaibi et al., 2020).

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S2/c23-19(16-3-4-25-12-16)18-2-1-17(26-18)11-22-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,19,23H,5-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVZRVUGSXUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.